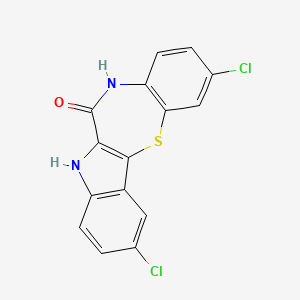

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring fused with a benzothiazepine ring system. The presence of two chlorine atoms at positions 2 and 10 further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and benzothiazepine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatographic techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where chlorine can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties. Notably:

- Anticancer Activity : Some studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The unique combination of indole and benzothiazepine functionalities contributes to these diverse biological activities.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

- Cognitive Enhancement : Certain derivatives have been explored for their ability to enhance cognitive functions, making them candidates for further research in cognitive enhancers .

Potential Applications

Due to its diverse biological activities, 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.

- Pharmacology : In studies focusing on cognitive enhancers and neuroprotective agents.

Case Studies

Several studies have documented the synthesis and evaluation of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one derivatives:

- Synthesis and Biological Evaluation : A study demonstrated the successful synthesis of several derivatives and evaluated their cytotoxicity against cancer cell lines. Results indicated that specific modifications led to enhanced activity against certain types of cancer .

- Neuroprotective Studies : Another research project focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested potential mechanisms through which these compounds could mitigate neuronal damage .

Mechanism of Action

The exact mechanism of action of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the target proteins, leading to various biological effects. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one: Lacks the chlorine substituents.

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-: Contains only one chlorine atom at position 2.

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-: Contains only one chlorine atom at position 10.

Uniqueness: The presence of two chlorine atoms at positions 2 and 10 in 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- imparts unique chemical and biological properties. These chlorine atoms may influence the compound’s reactivity, stability, and binding interactions, making it distinct from its analogs.

Biological Activity

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro- is a complex organic compound that belongs to the class of indole derivatives and benzothiazepines. Its unique tetracyclic structure combines an indole ring with a benzothiazepine moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C15H9Cl2N2OS

- Molecular Weight : Approximately 332.21 g/mol

- Structure : The compound features two chlorine atoms at the 2 and 10 positions, enhancing its reactivity and biological profile.

Biological Activities

Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties. Notable activities include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest that 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The biological activity of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Binding : Interaction studies indicate that it binds to multiple receptor types, including serotonin receptors and certain kinase pathways involved in cell signaling.

- Gene Expression Modulation : It may alter the expression levels of genes associated with apoptosis and cell proliferation.

Case Studies

Several studies have highlighted the biological efficacy of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one:

- Study on Cancer Cell Lines : A study published in PubMed evaluated the compound's effects on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 20 µM depending on the cell line .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one compared to similar compounds:

| Compound Name | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one | Anticancer | IC50: 10 µM (MCF-7) | Induces apoptosis |

| Indole-3-carboxylic acid | Antimicrobial | MIC: 20 µg/mL (E. coli) | Simpler structure; less potent |

| Benzothiazepine derivative | Neuroprotective | Not specified | Limited studies available |

Properties

CAS No. |

206256-30-6 |

|---|---|

Molecular Formula |

C15H8Cl2N2OS |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

2,10-dichloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |

InChI |

InChI=1S/C15H8Cl2N2OS/c16-7-1-3-10-9(5-7)14-13(18-10)15(20)19-11-4-2-8(17)6-12(11)21-14/h1-6,18H,(H,19,20) |

InChI Key |

VAWRDMISXAQNAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.